Bis(2,5-dioxopyrrolidin-1-yl) 4-hydroxy-5-(2-hydroxyethoxy)-3,6-dioxooctanedioate
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Overview
Description
Bis-PEG3-NHS Ester is a polyethylene glycol (PEG) derivative containing two N-hydroxysuccinimide (NHS) ester groups. This compound is widely used in bioconjugation, particularly for labeling and modifying proteins, peptides, and other molecules containing primary amines. The PEG spacer in Bis-PEG3-NHS Ester enhances the solubility of the resulting conjugates in aqueous media, making it a valuable tool in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG3-NHS Ester typically involves the reaction of PEG with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis of the NHS ester groups. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of Bis-PEG3-NHS Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The final product is typically obtained as a white to off-white solid, which is then packaged and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Bis-PEG3-NHS Ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester groups react with the amine groups to form stable amide bonds. This reaction is highly specific and efficient, making it suitable for bioconjugation applications .
Common Reagents and Conditions
The reaction of Bis-PEG3-NHS Ester with primary amines is typically carried out in a buffered aqueous solution at a pH range of 7-9. Common reagents used in these reactions include phosphate-buffered saline (PBS) and other amine-containing buffers. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from the reaction of Bis-PEG3-NHS Ester with primary amines are PEGylated conjugates. These conjugates exhibit enhanced solubility, stability, and reduced immunogenicity, making them suitable for various biomedical applications .
Scientific Research Applications
Bis-PEG3-NHS Ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Bis-PEG3-NHS Ester involves the formation of stable amide bonds between the NHS ester groups and primary amines. This reaction occurs through nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. The PEG spacer in Bis-PEG3-NHS Ester provides flexibility and enhances the solubility of the resulting conjugates, making them suitable for various applications .
Comparison with Similar Compounds
Bis-PEG3-NHS Ester can be compared with other PEGylated NHS esters, such as:
Bis-PEG2-NHS Ester: Contains a shorter PEG spacer, which may result in lower solubility and flexibility compared to Bis-PEG3-NHS Ester.
Bis-PEG4-NHS Ester: Contains a longer PEG spacer, which may provide greater solubility and flexibility but could also increase the molecular weight of the resulting conjugates.
m-PEG-NHS Ester: Contains a single NHS ester group and a methoxy-terminated PEG chain, which may be used for mono-PEGylation of molecules.
Bis-PEG3-NHS Ester is unique in its balance of solubility, flexibility, and reactivity, making it a versatile tool for various bioconjugation applications .
Properties
Molecular Formula |
C18H20N2O13 |
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Molecular Weight |
472.4 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) 4-hydroxy-5-(2-hydroxyethoxy)-3,6-dioxooctanedioate |
InChI |
InChI=1S/C18H20N2O13/c21-5-6-31-18(10(23)8-16(29)33-20-13(26)3-4-14(20)27)17(30)9(22)7-15(28)32-19-11(24)1-2-12(19)25/h17-18,21,30H,1-8H2 |
InChI Key |
NOJPZJBHNQCHFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC(=O)C(C(C(=O)CC(=O)ON2C(=O)CCC2=O)OCCO)O |
Origin of Product |
United States |
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